1,2,4,5-Tetrafluoro-3-iodobenzene
Overview
Description
1,2,4,5-Tetrafluoro-3-iodobenzene is an organic compound with the chemical formula C6H2F4I. It is a colorless crystalline solid at room temperature. This compound is of significant interest in organic synthesis due to its unique chemical properties, which include the presence of both fluorine and iodine atoms on a benzene ring. These substituents impart distinct reactivity patterns, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrafluoro-3-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1,2,4,5-tetrafluorobenzene. This reaction typically uses iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions to introduce the iodine atom into the benzene ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrafluoro-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions: This compound is a valuable substrate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Cross-Coupling: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate and solvents like tetrahydrofuran (THF) or toluene.
Major Products
Substitution Reactions: Products include various fluorinated aromatic compounds depending on the nucleophile used.
Cross-Coupling Reactions: Products are typically biaryl compounds or other complex aromatic structures.
Scientific Research Applications
1,2,4,5-Tetrafluoro-3-iodobenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, especially in the pharmaceutical and agrochemical industries.
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Mechanism of Action
The mechanism by which 1,2,4,5-tetrafluoro-3-iodobenzene exerts its effects in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the fluorine atoms. This activation facilitates nucleophilic substitution and cross-coupling reactions by stabilizing the transition states and intermediates. The iodine atom serves as a good leaving group, further enhancing the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrafluorobenzene: Lacks the iodine substituent, making it less reactive in nucleophilic substitution reactions.
1,2,4,5-Tetrafluoro-3-bromobenzene: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity patterns due to the weaker leaving group ability of bromine compared to iodine.
Uniqueness
1,2,4,5-Tetrafluoro-3-iodobenzene is unique due to the combination of fluorine and iodine substituents, which provide a balance of electronic effects and reactivity. This makes it a versatile intermediate in various synthetic applications, particularly in the formation of complex aromatic compounds through cross-coupling reactions .
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF4I/c7-2-1-3(8)5(10)6(11)4(2)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDGZBXJPUDDGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)I)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF4I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501799 | |
Record name | 1,2,4,5-Tetrafluoro-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5243-24-3 | |
Record name | 1,2,4,5-Tetrafluoro-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Iodo-4H-tetrafluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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